2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Electronics
One area of study involves molecular electronic devices utilizing compounds with nitroamine redox centers. These devices exhibit significant on-off ratios and negative differential resistance, highlighting the potential of such compounds in electronic applications (Jia Chen et al., 1999).
Ionophore for Potentiometric Sensors
Compounds like Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate have been used as ionophores in sensors for detecting specific ions, such as barium, demonstrating the utility of similar compounds in creating selective, high-performance sensors (S. Hassan et al., 2003).
Photophysics and Electrochemistry
Research into phlorin macrocycles, which include derivatives with nitrophenyl groups, explores their redox and photochemical properties. These studies contribute to understanding the electronic characteristics of such compounds, which could be leveraged in photovoltaic devices or sensors (Allen J. Pistner et al., 2013).
Polymer Science
In polymer science, the synthesis and characterization of cationic polymers that can switch to a zwitterionic form upon irradiation demonstrate the potential of compounds with nitrophenyl groups in developing light-responsive materials. These materials have applications ranging from DNA condensation and release to antibacterial surfaces (Patrik Sobolčiak et al., 2013).
Cancer Research and Chemoprevention
Although not directly related to "2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide," studies on chemopreventive agents in cancer research illustrate the broad interest in compounds with potential therapeutic effects. The evaluation of these compounds in animal models and clinical trials underscores the importance of chemical research in developing new treatments (C. Boone et al., 1990).
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-8-9-14(10-12(11)2)23-13(3)17(20)18-15-6-4-5-7-16(15)19(21)22/h4-10,13H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXSBYBQWJDEIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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